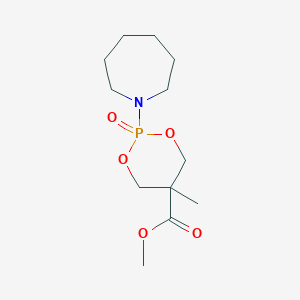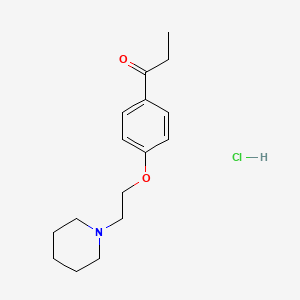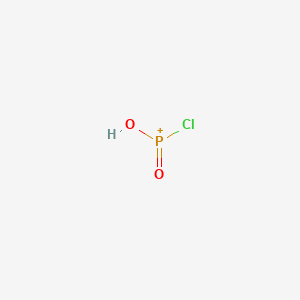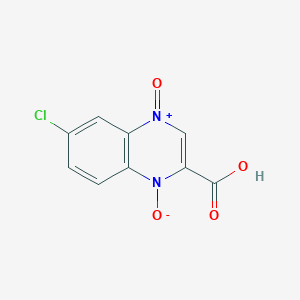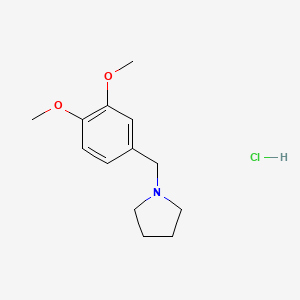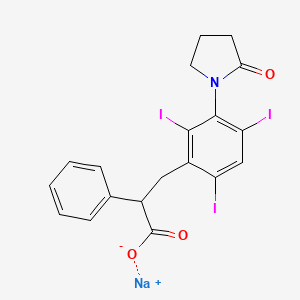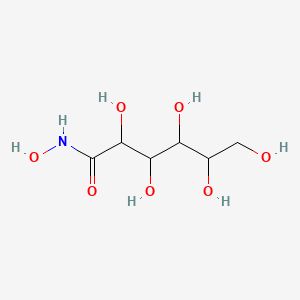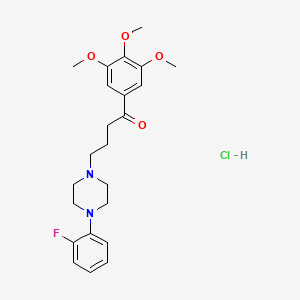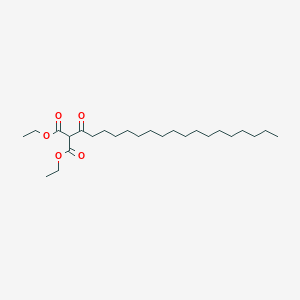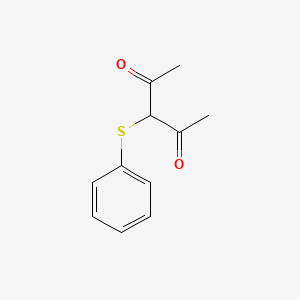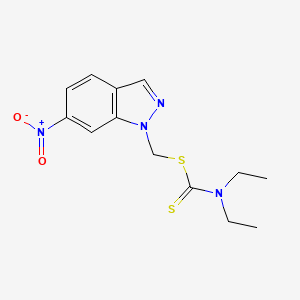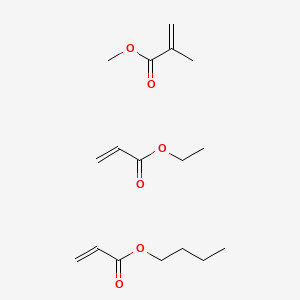![molecular formula C17H36OSn B14704685 Tributyl[(pent-2-en-3-yl)oxy]stannane CAS No. 17795-74-3](/img/structure/B14704685.png)
Tributyl[(pent-2-en-3-yl)oxy]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl[(pent-2-en-3-yl)oxy]stannane is an organotin compound with the molecular formula C17H36OSn. It is a derivative of stannane, where the tin atom is bonded to three butyl groups and one (pent-2-en-3-yl)oxy group. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl[(pent-2-en-3-yl)oxy]stannane can be synthesized through the reaction of tributyltin chloride with (pent-2-en-3-yl)oxy magnesium bromide in a Grignard reaction. The reaction is typically carried out in anhydrous tetrahydrofuran (THF) as a solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature, and the product is isolated by standard workup procedures, including extraction and purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques such as distillation under reduced pressure to obtain the desired product in high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Tributyl[(pent-2-en-3-yl)oxy]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The butyl groups can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or aryl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different organic groups attached to the tin atom .
Scientific Research Applications
Tributyl[(pent-2-en-3-yl)oxy]stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds, including this compound, are studied for their biological activity and potential use as antifouling agents.
Medicine: Research is ongoing into the potential use of organotin compounds in medicinal chemistry, including their use as anticancer agents.
Mechanism of Action
The mechanism by which tributyl[(pent-2-en-3-yl)oxy]stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with carbon, oxygen, and other elements, facilitating a range of chemical reactions. In biological systems, organotin compounds can interact with enzymes and other proteins, potentially disrupting their function and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
Tributylstannane: Similar in structure but lacks the (pent-2-en-3-yl)oxy group.
Triphenylstannane: Contains phenyl groups instead of butyl groups.
Tributyl[(3-octyl-thiophen-2-yl)oxy]stannane: Similar structure but with a thiophene ring instead of the (pent-2-en-3-yl)oxy group.
Uniqueness
Tributyl[(pent-2-en-3-yl)oxy]stannane is unique due to the presence of the (pent-2-en-3-yl)oxy group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain organic synthesis applications where other organotin compounds may not be as effective .
Properties
CAS No. |
17795-74-3 |
|---|---|
Molecular Formula |
C17H36OSn |
Molecular Weight |
375.2 g/mol |
IUPAC Name |
tributyl(pent-2-en-3-yloxy)stannane |
InChI |
InChI=1S/C5H10O.3C4H9.Sn/c1-3-5(6)4-2;3*1-3-4-2;/h3,6H,4H2,1-2H3;3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
LVPVOGCBMMSMIK-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


